molecular formula C11H14N2 B2757089 (1,3-dimethyl-1H-indol-2-yl)methanamine CAS No. 169615-65-0

(1,3-dimethyl-1H-indol-2-yl)methanamine

Cat. No.: B2757089
CAS No.: 169615-65-0
M. Wt: 174.247
InChI Key: QCYGVOVHZMHRGY-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 1 and 3, and a methanamine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-indol-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones or aldehydes under acidic conditions. For instance, the reaction of 1,3-dimethylindole with formaldehyde and ammonium chloride can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and amine derivatives .

Scientific Research Applications

(1,3-dimethyl-1H-indol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-indol-2-yl)methanamine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. The methanamine group can further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • (5-Methyl-1H-indazol-3-yl)methanamine
  • N,N-dimethyl(5-methyl-1H-indol-3-yl)methanamine

Uniqueness

(1,3-dimethyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 3 of the indole ring can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other indole derivatives .

Properties

IUPAC Name

(1,3-dimethylindol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGVOVHZMHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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